3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol

Lipophilicity Drug-likeness CNS penetration

3-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol (CAS 2092103-53-0), also named 5-cyclopropyl-2-prop-2-ynyl-1H-pyrazol-3-one, is a heterocyclic pyrazolone derivative with molecular formula C9H10N2O and molecular weight 162.19 g/mol. It features a cyclopropyl substituent at the 3-position and a terminal alkyne (propargyl) group at the N1 position, with a hydroxyl/enol tautomer at the 5-position.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 2092103-53-0
Cat. No. B1483950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
CAS2092103-53-0
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC#CCN1C(=O)C=C(N1)C2CC2
InChIInChI=1S/C9H10N2O/c1-2-5-11-9(12)6-8(10-11)7-3-4-7/h1,6-7,10H,3-5H2
InChIKeyQJZWCPZTNWZSNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol (CAS 2092103-53-0): A Dual-Functional Pyrazolone Building Block for Click Chemistry and Medicinal Chemistry


3-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol (CAS 2092103-53-0), also named 5-cyclopropyl-2-prop-2-ynyl-1H-pyrazol-3-one, is a heterocyclic pyrazolone derivative with molecular formula C9H10N2O and molecular weight 162.19 g/mol [1]. It features a cyclopropyl substituent at the 3-position and a terminal alkyne (propargyl) group at the N1 position, with a hydroxyl/enol tautomer at the 5-position. The compound is currently listed as a research chemical by multiple international suppliers, typically at ≥95% purity, with predicted XLogP3 of 0.6, topological polar surface area (TPSA) of 32.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and two rotatable bonds [2]. Its structural attributes position it as a potential intermediate in organic synthesis, particularly in the development of heterocyclic compounds with biological or pharmaceutical relevance [2].

Why 3-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol Cannot Be Replaced by Common Pyrazolone Analogs


In silico screening and early-stage medicinal chemistry programs frequently rely on pyrazolone scaffolds, yet substituting one pyrazolone for another without considering the combined influence of the C3-cycloalkyl and N1-substituent can fundamentally alter key properties. The cyclopropyl group is well-recognized in drug design for imparting metabolic stability via resistance to oxidative metabolism, while also introducing conformational restriction that can enhance target binding [1]. The terminal alkyne provides a 'click chemistry' handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular diversification into triazole-containing libraries, bioconjugates, or affinity probes . Analogs lacking the alkyne (e.g., 3-cyclopropyl-1-methyl-1H-pyrazol-5-ol) lose this derivatization capability. Conversely, analogs lacking the cyclopropyl group (e.g., 1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol) forfeit the metabolic stability and spatial advantages conferred by the strained carbocycle. The specific combination in 2092103-53-0 thus represents a non-interchangeable profile for applications requiring both click-functionalizability and cyclopropyl-driven property modulation.

Head-to-Head Quantitative Differentiation of 3-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol vs. Closest Analogs


Predicted Lipophilicity (XLogP3) vs. N-Methyl and N-Cyclopropylmethyl Analogs: Modulating Hydrophobicity for CNS or Solubility Optimization

The target compound exhibits a predicted XLogP3 of 0.6, which is notably lower than the N-cyclopropylmethyl analog (XLogP3: 1.2) and higher than the unsubstituted parent pyrazolone core. For medicinal chemistry campaigns targeting the CNS, a logP range of ~1–3 is often desirable; the lower lipophilicity of the target compound, driven by the polar alkyne group, may provide better aqueous solubility and reduced non-specific protein binding compared to the more lipophilic N-cyclopropylmethyl variant [1].

Lipophilicity Drug-likeness CNS penetration Solubility

Predicted pKa vs. N-Methyl Analog: Impact on Ionization State and Solubility at Physiological pH

The target compound has a predicted pKa of 8.51 for the hydroxyl group [1], which is approximately 0.5 units lower than the pKa predicted for the N-cyclopropylmethyl analog (9.04) . This difference in acidity arises from the electron-withdrawing inductive effect of the propargyl group compared to the electron-donating cyclopropylmethyl group. At physiological pH (7.4), the target compound is more extensively deprotonated (~7% ionized vs. ~2% for the comparator), potentially enhancing water solubility and affecting passive membrane permeability.

Ionization pKa Solubility Bioavailability

Click Chemistry Reactivity via Terminal Alkyne vs. N-Methyl Analog: Enabling Modular Diversification

The propargyl group at N1 renders the target compound competent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical 'click' reaction . In contrast, the N-methyl analog (3-cyclopropyl-1-methyl-1H-pyrazol-5-ol, CAS 199125-21-8) lacks this functionality and cannot undergo the same cycloaddition . This differential is absolute and binary: the target compound can be directly incorporated into triazole-forming diversification strategies for library synthesis, chemical probe generation, or bioconjugation, while the N-methyl analog requires a de novo synthetic route to introduce a linker.

Click Chemistry CuAAC Bioconjugation Library Synthesis

Predicted TPSA and H-Bond Donor Count vs. tert-Butyl Analog: Implications for Passive Permeability and Blood-Brain Barrier Penetration

The target compound has a predicted topological polar surface area (TPSA) of 32.3 Ų and one hydrogen bond donor (the OH/enol group) [1]. The tert-butyl analog (3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, CAS 2091733-22-9) has a comparable TPSA but increased molecular weight (178.23 vs. 162.19 g/mol) and larger steric bulk at C3 . For CNS drug design, a TPSA < 60–90 Ų and molecular weight < 400–500 are generally favorable for passive BBB penetration. While both compounds fall within favorable ranges, the cyclopropyl group of the target provides a unique balance: lower steric demand than tert-butyl may translate to better fit in compact binding pockets, while the inherent metabolic stability advantage of cyclopropyl over tert-butyl (which can undergo CYP-mediated hydroxylation) is an established SAR principle in medicinal chemistry [2].

TPSA Blood-Brain Barrier Permeability CNS Drug Design

Predicted Boiling Point vs. Unsubstituted Analog: Practical Handling and Purification Considerations

The target compound has a predicted boiling point of 321.0 °C [1], which is significantly higher than the unsubstituted analog 1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol (CAS 786609-80-1, MW 122.12) . The increased molecular weight (162.19 vs. 122.12) and additional van der Waals contacts from the cyclopropyl group contribute to this lower volatility. This difference reduces losses during vacuum concentration and facilitates purification by standard techniques (silica gel chromatography, recrystallization) compared to the more volatile, low-MW analog.

Boiling Point Purification Synthetic Intermediate Scale-up

Reduced Rotatable Bond Count vs. Cyclobutyl Analog: Enhancing Conformational Rigidity for Target Engagement

The target compound has two rotatable bonds (the propargyl chain accounts for both), while the cyclobutyl analog (3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, CAS 2092231-14-4) has additional degrees of freedom in the four-membered ring, which can adopt multiple puckered conformations . The cyclopropyl group is essentially locked in a single plane with minimal conformational flexibility, reducing the entropic penalty upon target binding. In fragment-based drug discovery, lower conformational entropy correlates with improved binding efficiency (ligand efficiency, LE), as less conformational freedom is lost upon complex formation [1].

Conformational Restriction Rotatable Bonds Binding Affinity Entropy

Procurement-Relevant Application Scenarios for 3-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol (CAS 2092103-53-0)


Click Chemistry-Enabled Fragment-Based Drug Discovery (FBDD)

In FBDD campaigns, the terminal alkyne of 2092103-53-0 allows direct incorporation into CuAAC-based fragment linking or target-guided synthesis. Researchers can screen the pyrazolone core against a protein target, then use the alkyne to covalently link a second fragment via triazole formation, rapidly generating bivalent ligands with improved affinity and selectivity . The moderate lipophilicity (XLogP3 = 0.6) and low TPSA (32.3 Ų) further support fragment library compliance [1].

Development of Kinase Inhibitor Scaffolds Leveraging Cyclopropyl-Directed Metabolic Stability

The pyrazolone core is a recognized hinge-binding motif in kinase inhibitor design. The C3-cyclopropyl group of 2092103-53-0 enhances metabolic stability by resisting CYP450-mediated oxidation at the α-position [2]. Combined with the N1-propargyl handle for subsequent diversification, this compound serves as an advanced intermediate for synthesizing focused kinase inhibitor libraries. The C3-cyclopropyl analog has been specifically claimed in patent families covering CDK and GSK-3β inhibitors, validating the pharmacophoric relevance of this substitution pattern [3].

Synthesis of Bioconjugates and Chemical Probes via Strain-Promoted or CuAAC Click Ligation

The terminal alkyne enables strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctyne reagents or standard CuAAC with organic azides, making 2092103-53-0 a versatile building block for chemical biology probe synthesis. After derivatization with an azide-containing fluorophore, biotin, or affinity tag, the pyrazolone scaffold can be used in cellular target engagement assays, pull-down experiments, or imaging studies . The favorable predicted physicochemical profile (moderate logP, low TPSA) suggests adequate cell permeability for intracellular target labeling [1].

Agrochemical Lead Generation: Cyclopropyl-Containing Pyrazolone Derivatives

Cyclopropyl-substituted pyrazoles and pyrazolones have been disclosed as parasiticides and insecticides in patent literature [3]. The specific combination of a C3-cyclopropyl and N1-propargyl group in 2092103-53-0 provides a scaffold for agrochemical SAR exploration, where the terminal alkyne can be used to install triazole pharmacophores or for late-stage functionalization. The predicted boiling point (321 °C) and stability facilitate handling in parallel synthesis workflows common in agrochemical discovery [1].

Quote Request

Request a Quote for 3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.